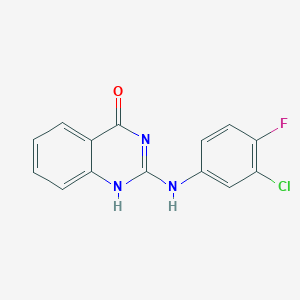![molecular formula C17H7ClN4O3S2 B254176 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione](/img/structure/B254176.png)
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication, transcription, and repair. Inhibition of this enzyme can lead to the death of cancer cells.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of fungi by disrupting the integrity of the cell wall. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione in lab experiments is its potential as an anticancer and antifungal agent. This compound can be used to study the mechanisms of action of these diseases and to develop new treatments. One limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione. One direction is to study its potential as an anti-inflammatory agent and to develop new treatments for inflammatory diseases. Another direction is to study its potential as an anticancer agent and to develop new treatments for cancer. Additionally, further research can be done to improve the solubility of this compound in water, which can make it more useful in certain experiments.
Synthesemethoden
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione has been synthesized using various methods such as the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-thienyl)ethanone followed by cyclization with triphosgene. Another method involves the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-thienyl)ethanone followed by cyclization with phosgene. Both methods have been reported to yield good results.
Wissenschaftliche Forschungsanwendungen
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione has shown potential applications in scientific research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal activity against various strains of fungi. Additionally, this compound has been reported to have potential as an anti-inflammatory agent.
Eigenschaften
Produktname |
7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione |
|---|---|
Molekularformel |
C17H7ClN4O3S2 |
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione |
InChI |
InChI=1S/C17H7ClN4O3S2/c18-8-4-1-2-5-9(8)21-15(24)12-13(16(21)25)27-17-19-14(23)11(20-22(12)17)10-6-3-7-26-10/h1-7H |
InChI-Schlüssel |
MCSIIGGVUUVOCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)SC4=NC(=O)C(=NN34)C5=CC=CS5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)


![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)
![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B254113.png)
![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)
![2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide](/img/structure/B254116.png)
